molecular formula C29H23N3O5S B2524873 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 403720-23-0

3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B2524873
CAS No.: 403720-23-0
M. Wt: 525.58
InChI Key: UPYHGHDSFYVORW-UHFFFAOYSA-N
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Description

The compound "3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide" is a quinazoline derivative featuring a sulfanylidene (C=S) group, a carboxamide moiety, and substituted aryl groups (2,5-dimethoxyphenyl and 4-phenoxyphenyl). Quinazolines are heterocyclic systems known for diverse biological activities, including kinase inhibition and antimicrobial properties. Its structural complexity necessitates comparison with analogous heterocyclic systems to elucidate key differences in synthesis, stability, and functional group behavior.

Properties

CAS No.

403720-23-0

Molecular Formula

C29H23N3O5S

Molecular Weight

525.58

IUPAC Name

3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C29H23N3O5S/c1-35-22-13-15-26(36-2)25(17-22)32-28(34)23-14-8-18(16-24(23)31-29(32)38)27(33)30-19-9-11-21(12-10-19)37-20-6-4-3-5-7-20/h3-17H,1-2H3,(H,30,33)(H,31,38)

InChI Key

UPYHGHDSFYVORW-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)NC2=S

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A quinazoline core
  • A carboxamide group
  • Sulfanylidene moiety
  • Dimethoxy and phenoxy substituents

These structural components are critical for its biological activity, influencing both pharmacokinetics and pharmacodynamics.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines. For instance, studies indicate that similar quinazoline derivatives can effectively target:

  • Aurora Kinase : A critical enzyme involved in cell division, with inhibition leading to reduced tumor growth.
  • Platelet-Derived Growth Factor (PDGF) Receptor : Compounds targeting this receptor have demonstrated selective cytotoxicity against tumor cells .

Table 1: Summary of Anticancer Activity

Cell LineCompound ActivityReference
A549 (Lung Cancer)Significant inhibition
K562 (Leukemia)Moderate cytotoxicity
U937 (Leukemia)Strong anti-proliferative

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Quinazolines have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α. In vitro studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

Table 2: Summary of Anti-inflammatory Activity

Inflammatory ModelCompound ActivityReference
HL-60 CellsInhibition of TNF-α
LPS-induced modelsReduced cytokine release

The biological activity of this quinazoline derivative is attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this one inhibit key kinases involved in cell cycle regulation.
  • Cytokine Modulation : They can reduce the secretion of inflammatory mediators.
  • Apoptosis Induction : Some studies have shown that these compounds can trigger programmed cell death in cancer cells.

Case Studies

  • In Vivo Studies on Tumor Models : In animal models, quinazoline derivatives have demonstrated significant tumor reduction when administered at specific dosages over time. These studies highlight the potential for further development into clinical therapies.
  • Combination Therapies : Research indicates that combining quinazoline derivatives with other chemotherapeutic agents may enhance their efficacy and reduce resistance in cancer treatment protocols.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The target compound shares functional groups with 1,2,4-triazole-3-thiones (e.g., compounds [7–9] from ) and hydrazinecarbothioamides (e.g., compounds [4–6]). Key structural differences include:

Parameter Target Compound 1,2,4-Triazole-3-thiones [7–9] Hydrazinecarbothioamides [4–6]
Core Heterocycle Quinazoline (two fused six-membered rings with two nitrogens) 1,2,4-Triazole (five-membered ring with three nitrogens) Hydrazinecarbothioamide (linear chain with thiourea linkage)
Functional Groups Sulfanylidene (C=S), carboxamide, methoxy, phenoxy Thione (C=S), sulfonyl, difluorophenyl Thiourea (C=S), carbonyl, sulfonyl
Synthesis Route Not explicitly described; likely involves cyclization of carboxamide precursors Derived from hydrazinecarbothioamides via NaOH-mediated cyclization Synthesized from benzoic acid hydrazides and isothiocyanates
Tautomerism Sulfanylidene may exhibit thione-thiol tautomerism, but predominant form unconfirmed Exclusively thione tautomer (no νS-H in IR; νC=S at 1247–1255 cm⁻¹) Exists as thiourea (νC=S at 1243–1258 cm⁻¹; νC=O at 1663–1682 cm⁻¹)

Spectroscopic Profiles

  • IR Spectroscopy :

    • The target’s sulfanylidene group is expected to exhibit νC=S absorption near 1240–1260 cm⁻¹, aligning with triazole-thiones (1247–1255 cm⁻¹) and hydrazinecarbothioamides (1243–1258 cm⁻¹) .
    • Absence of νC=O (~1660–1680 cm⁻¹) in triazole-thiones contrasts with the target’s carboxamide carbonyl, which would show νC=O near 1680–1700 cm⁻¹.
  • NMR Spectroscopy: The 4-phenoxyphenyl group in the target would display distinct aromatic proton splitting patterns compared to the 2,4-difluorophenyl substituents in triazole-thiones . Methoxy groups (δ ~3.8–4.0 ppm in ¹H-NMR) and sulfanylidene carbon (δ ~180–190 ppm in ¹³C-NMR) are diagnostic features.

Substituent Effects

  • Aromatic Substitutents: The 2,5-dimethoxyphenyl and 4-phenoxyphenyl groups in the target enhance lipophilicity compared to the sulfonyl and difluorophenyl groups in triazole-thiones. This may influence solubility and membrane permeability. Electron-donating methoxy groups could modulate electronic properties of the quinazoline core, affecting reactivity in electrophilic substitutions.
  • Sulfanylidene vs. In contrast, triazole-thiones exhibit rigid thione tautomerism due to ring strain and electronic effects .

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